molecular formula C19H20ClNO2 B14447226 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide CAS No. 76691-25-3

3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide

Cat. No.: B14447226
CAS No.: 76691-25-3
M. Wt: 329.8 g/mol
InChI Key: FMTTZUUADYFDKN-BUHFOSPRSA-N
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Description

3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a propenamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

CAS No.

76691-25-3

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methylprop-2-enamide

InChI

InChI=1S/C19H20ClNO2/c1-14(13-16-3-7-17(20)8-4-16)19(22)21-12-11-15-5-9-18(23-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b14-13+

InChI Key

FMTTZUUADYFDKN-BUHFOSPRSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NCCC2=CC=C(C=C2)OC

Canonical SMILES

CC(=CC1=CC=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OC

Origin of Product

United States

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